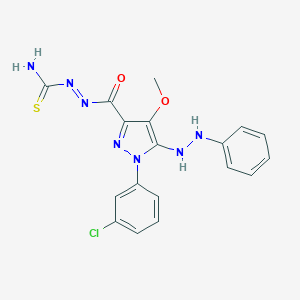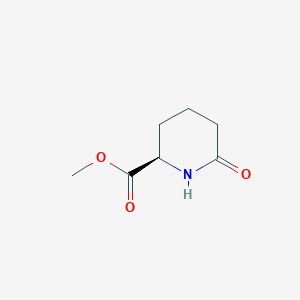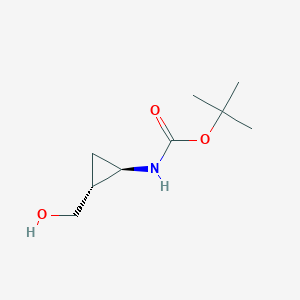
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate involves several key steps that highlight the compound's synthetic accessibility and versatility. Campbell et al. (2009) described an enantioselective synthesis involving iodolactamization as a pivotal step for producing a related compound with high functionalization (Campbell et al., 2009). Additionally, Hofmann and Reissig (1994) synthesized various cyclopropanecarboxylates, which upon reduction yielded trans-2-(tert-butyldimethylsiloxy)-1-(hydroxymethyl)cyclopropanes, underscoring the compound's synthetic feasibility (Hofmann & Reissig, 1994).
Molecular Structure Analysis
The molecular structure of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is crucial for its chemical reactivity and properties. The crystal structure analysis conducted by Cetina et al. (2003) on a derivative of 1-aminocyclopropanecarboxylic acid revealed insights into the compound's molecular geometry, highlighting the significance of its cyclopropane ring and substituents in dictating its reactivity and interaction potential (Cetina et al., 2003).
Chemical Reactions and Properties
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate participates in a variety of chemical reactions, leveraging its cyclopropane and carbamate functionalities. The work by Guinchard et al. (2005) demonstrates its utility as a building block in organic synthesis, where its reactions with organometallics yield N-(Boc)hydroxylamines, showcasing the compound's versatility (Guinchard et al., 2005).
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its value in the preparation of nucleoside analogues with potential therapeutic applications (Ober et al., 2004).
Enzymatic Kinetic Resolution
It has been used in enzymatic kinetic resolution processes, demonstrating the compound's utility in producing optically pure enantiomers, which are crucial for the development of chiral drugs and chemicals (Piovan et al., 2011).
Synthesis of Insecticide Analogues
This compound has been utilized in the synthesis of spirocyclopropanated analogues of insecticides, indicating its role in the development of novel pesticides with potentially improved efficacy and safety profiles (Brackmann et al., 2005).
Fluorinated Cyclopropane Derivatives
Research has explored its transformation into fluorinated cyclopropane derivatives for potential application in medicinal chemistry, demonstrating its versatility in the synthesis of structurally diverse compounds (Haufe et al., 2002).
Antagonists Synthesis
The compound is a key intermediate in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists, highlighting its importance in the development of therapeutic agents (Campbell et al., 2009).
Optical Resolution and Ligand Development
It has been used in the practical synthesis and optical resolution of enantiomers, underscoring its utility in the synthesis of chiral ligands and modified backbone units for peptide nucleic acids (PNAs) (Xu & Appella, 2006).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKMJSVLVALMF-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641005 |
Source


|
| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate | |
CAS RN |
170299-53-3 |
Source


|
| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)
![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)
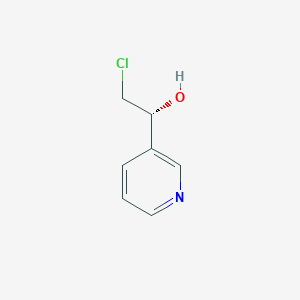
![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)
![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)
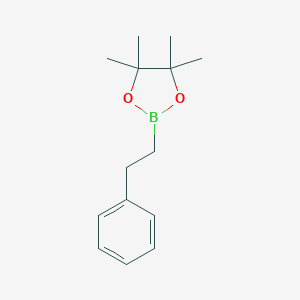
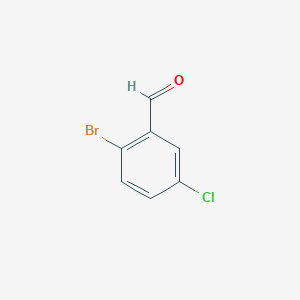
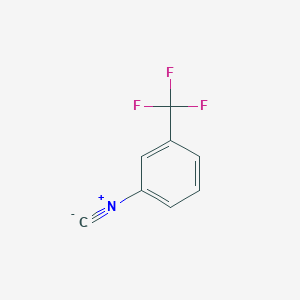
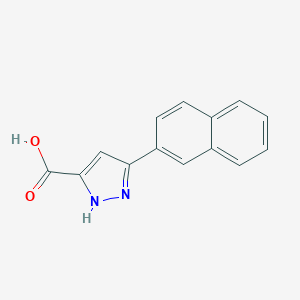
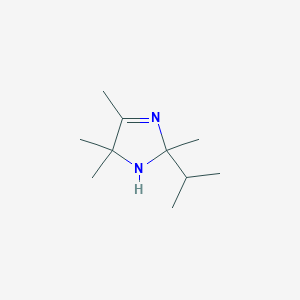
![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)
